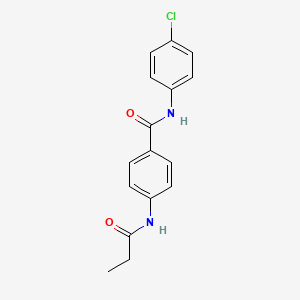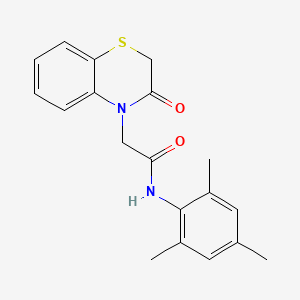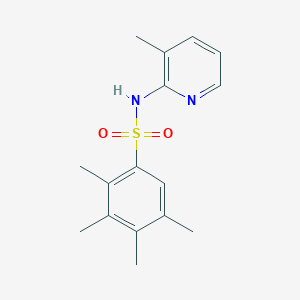![molecular formula C15H15ClN2O3 B4397736 N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide](/img/structure/B4397736.png)
N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide
Descripción general
Descripción
N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide, also known as CMF-56, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Mecanismo De Acción
The mechanism of action of N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, this compound disrupts the synthesis of DNA and RNA, leading to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. This compound has also been found to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide in lab experiments is its specificity for DHODH, which makes it a useful tool for studying the de novo pyrimidine synthesis pathway. However, one limitation of using this compound is its potential toxicity, which can affect the viability of non-cancer cells.
Direcciones Futuras
There are several future directions for the study of N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide. One direction is to investigate the potential of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to explore the use of this compound in animal models to further evaluate its efficacy and safety. Additionally, the development of more potent and selective DHODH inhibitors based on the structure of this compound could lead to the discovery of new cancer treatments.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in cancer research. Its inhibition of DHODH and induction of apoptosis make it a promising candidate for cancer treatment. While there are limitations to its use in lab experiments, the exploration of future directions could lead to the development of new cancer treatments.
Aplicaciones Científicas De Investigación
N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-methyl-2-furamide has been extensively studied for its potential applications in cancer research. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-5-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-9-3-5-11(7-12(9)16)18-14(19)8-17-15(20)13-6-4-10(2)21-13/h3-7H,8H2,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBNBUFPDWNAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC(=O)C2=CC=C(O2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-methoxyphenyl)-4-[(phenylsulfonyl)acetyl]piperazine](/img/structure/B4397662.png)
![{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4397676.png)

![4-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4397683.png)

![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B4397704.png)
![3-(3-bromophenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4397717.png)
![2-{[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4397718.png)
![1-(methylsulfonyl)-N-[2-(phenylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4397724.png)
acetyl]amino}methyl)benzoate](/img/structure/B4397730.png)

![isopropyl 5-(2-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4397756.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-phenoxyacetamide](/img/structure/B4397763.png)